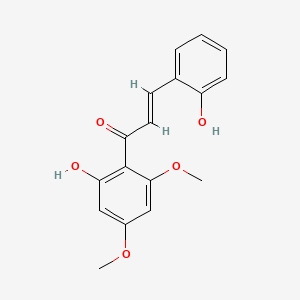

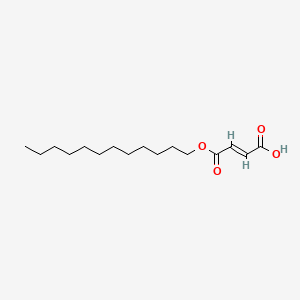

ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate, also known as ethyl cyanoacetate (ECA) is an organic compound that is used in the synthesis of various chemicals, pharmaceuticals and other materials. It is a colorless liquid with a boiling point of 168 °C and a molecular weight of 144.15 g/mol. It is soluble in water, alcohol and ether, and is also miscible with many organic solvents. ECA is commonly used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as an intermediate in the manufacture of pharmaceuticals.

Applications De Recherche Scientifique

Crystal Packing and Non-Hydrogen Bonding Interactions

Research has revealed that ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate participates in unique non-hydrogen bonding interactions, specifically N⋯π and O⋯π interactions, rather than traditional "directed" hydrogen bonding. These interactions contribute to the compound's crystal packing, forming a zigzag double-ribbon in one case and a simple 1-D double-column in another (Zhang et al., 2011). Furthermore, an unusual C⋯π interaction of non-hydrogen bond type was identified for the first time in ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, highlighting its scarcity and the role of electrostatic interactions (Zhang et al., 2012).

Synthesis and Structural Analysis

The synthesis and structural analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate have been conducted, showcasing its crystallization properties and spectrometric identification via IR, UV, and NMR techniques. This research provides insights into the compound's enamine tautomer existence and its intramolecular and intermolecular hydrogen bonding (Johnson et al., 2006).

Catalytic Reactions and Structural Determination

A study on ethyl 2-cyano-3-alkoxypent-2-enoates synthesized via Ru-mediated coupling reactions between α,β-unsaturated acetals and cyanoacetate has been reported. This research not only achieved the separation of E- and Z-isomers but also provided detailed structural determination through X-ray crystallography and DFT calculations, proposing a plausible formation mechanism (Seino et al., 2017).

Precursors for Synthesis

Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate has been identified as a versatile precursor in the synthesis of enynes and enediynes. Specifically, (Z)-Ethyl 2,3-dibromopropenoate, a compound related to this compound, was used in selective coupling reactions, demonstrating its utility in creating functionally diverse enynes and enediynes with defined geometry (Myers et al., 1989).

Mécanisme D'action

Mode of Action

It’s plausible that it may interact with its targets in a manner similar to other organic compounds, potentially by binding to or inhibiting the function of target molecules .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, such as the oxidation of alkenes with potassium manganate .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties

Result of Action

Similar compounds have been known to cause various effects at the molecular and cellular level

Action Environment

Similar compounds have been studied for their environmental interactions

Propriétés

IUPAC Name |

ethyl (Z)-2-cyano-3-ethoxypent-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-4-9(13-5-2)8(7-11)10(12)14-6-3/h4-6H2,1-3H3/b9-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMZOFVOGBPBNA-HJWRWDBZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C#N)C(=O)OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C#N)/C(=O)OCC)/OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25468-53-5 |

Source

|

| Record name | NSC27803 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Boronic acid, B-[2-(2-furanyl)ethenyl]-](/img/structure/B1337020.png)

![[2-[(E)-2-cyanoethenyl]phenyl]boronic acid](/img/structure/B1337022.png)

![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)

![2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide](/img/structure/B1337039.png)